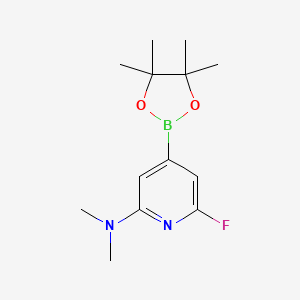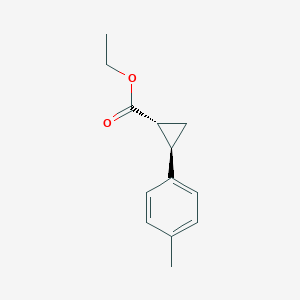
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate, which is then cyclized to form the piperidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one.
Reduction: Formation of 4-(phenyl)-3,3-dimethylpiperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target receptor .
相似化合物的比较
Similar Compounds
Clocinizine: Another piperidine derivative with antihistamine properties.
Chlorcyclizine: A related compound used as an antihistamine.
Uniqueness
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H19Cl2NO |
|---|---|
分子量 |
276.20 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10;/h3-6,15-16H,7-9H2,1-2H3;1H |
InChI 键 |
DJSROBMLHJSQIF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)




![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)




![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)


